molecular formula C8H5BrClNOS B6298607 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole CAS No. 2168019-41-6

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole

Cat. No.: B6298607
CAS No.: 2168019-41-6
M. Wt: 278.55 g/mol
InChI Key: DYSYDSNILSUNGB-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole (CAS 2168019-41-6) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a benzo[d]thiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The specific substitution pattern with bromo and chloro groups at the 6 and 2 positions, respectively, along with a methoxy group at the 5 position, makes this reagent a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions. The benzo[d]thiazole scaffold is present in more than 18 FDA-approved drugs and is the subject of ongoing research for developing new therapeutic agents . Compounds based on this structure have demonstrated significant potential in various research areas, including as antimicrobial and antitumor agents . Researchers value this specific bromo- and chloro-substituted derivative for its utility in constructing more complex molecules for biological evaluation. Please Note: This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive, cosmetic, or biocide. All chemicals must be handled by qualified and technically trained professionals.

Properties

IUPAC Name

6-bromo-2-chloro-5-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSYDSNILSUNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation and Methoxylation of Benzothiazole Derivatives

ParameterOptimal RangeImpact on Yield
NBS Equivalents2.2–2.3 eq76–79%
TiO₂ Loading0.08 mol%Max selectivity
Reaction Time13–15 h75–78%
Solvent SystemChloroform (anhyd.)99.4% purity

This method capitalizes on the methoxy group's para-directing effects, ensuring precise bromine placement . Post-reaction purification via isopropanol recrystallization yields pharmaceutical-grade material (99.3–99.4% purity) .

Regiochemical Control Mechanisms

The methoxy group at position 5 exerts critical electronic effects:

  • Activation : Enhances reactivity at positions 4 and 6 through resonance donation

  • Steric Guidance : Ortho-chlorine directs subsequent bromination to the para position relative to methoxy

  • Solvent Effects : Polar aprotic solvents (DMSO) improve bromide ion stabilization during SNAr mechanisms

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Sequential Halogenation76.999.4Industrial
Cyclocondensation72.198.7Lab-scale
Cross-Coupling64.397.9Pilot plant

The titanium dioxide-catalyzed bromination method remains superior for large-scale production, while photocyclization offers greener alternatives for research quantities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzo[d]thiazole, while oxidation can produce a sulfoxide or sulfone derivative .

Scientific Research Applications

Organic Synthesis

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole serves as a versatile building block in organic chemistry. Its thiazole moiety allows for diverse reactivity, making it suitable for synthesizing more complex molecules.

Applications in Synthesis:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions to yield various derivatives, such as amino-substituted products.
  • Oxidation Reactions: It can be oxidized to produce sulfoxides or sulfones, which are valuable intermediates in organic synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeProductsConditions
Nucleophilic SubstitutionAmino-substituted DerivativesAmine reagents, solvents like dichloromethane or ethanol
OxidationSulfoxides/SulfonesOxidizing agents required

Biological Research Applications

The biological activities of this compound have been extensively studied, particularly its interactions with various biological targets.

Biological Activities:

  • Enzyme Inhibition: Research indicates that the compound can inhibit specific enzymes, affecting physiological processes.
  • Antimicrobial Properties: It has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various pathogens.
  • Anticancer Activity: The compound exhibits promising anticancer properties, influencing cellular pathways and modulating enzyme activities.

Case Study Example:
A study highlighted the anticancer effects of thiazole derivatives, including this compound. The derivatives were tested against human cancer cell lines, showing significant cytotoxicity with IC50 values indicating their potency.

Table 2: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerHuman cancer cell linesCytotoxic effects (IC50 values)

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential against diseases such as cancer and infectious diseases.

Therapeutic Potential:

  • Antitumor Agents: The compound's ability to induce apoptosis in cancer cells positions it as a candidate for drug development.
  • Anti-infective Agents: Its antimicrobial properties suggest potential applications in treating infections caused by resistant strains.

Research Insights:
Recent studies have focused on synthesizing novel derivatives of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to the methoxy group have been shown to influence biological activity significantly.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substitutional Differences

The compound is compared to structurally related benzo[d]thiazole derivatives (Table 1). Key distinctions arise from substituent type, position, and electronic effects:

Compound Name CAS No. Substituents Key Properties/Applications Reference
6-Bromo-2-chloro-5-methoxybenzo[d]thiazole Not Provided 6-Br, 2-Cl, 5-OCH₃ Antimicrobial potential, corrosion inhibition
2-Bromo-5-chlorobenzo[d]thiazole 2516-40-7 2-Br, 5-Cl Intermediate in organic synthesis
6-(Bromomethyl)benzo[d]thiazole 3622-40-0 6-CH₂Br Alkylating agent, polymer chemistry
4-Bromo-5-(1-(3-fluorophenyl)hydrazono)ethyl-2-(methylthio)thiazole 864265-77-0 4-Br, 2-SCH₃, hydrazone moiety Anticancer activity (in vitro studies)
5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole 133692-16-7 5-Cl, thiophene substituent Crystallographic co-packing behavior

Key Observations :

  • Halogen Positioning: Bromine at position 6 (vs.
  • Methoxy Group: The 5-OCH₃ group in the target compound introduces electron-donating effects, increasing HOMO energy (-5.2 eV estimated) compared to non-alkoxy analogs like 2-Bromo-5-chlorobenzo[d]thiazole (HOMO ≈ -6.1 eV), which may enhance corrosion inhibition efficacy .
  • Hybrid Systems : Derivatives like hydrazinyl thiazolyl coumarins (e.g., ) exhibit planar geometries and intramolecular hydrogen bonding, unlike the target compound, which lacks extended π-conjugation .
Electronic and Corrosion Inhibition Properties

Quantum chemical parameters derived from DFT studies () highlight the impact of substituents:

Parameter This compound (Estimated) 2,4,5-Trimethyl-thiazole (Reference) 4-Methyl-5-(2-hydroxyethyl)-thiazole (Reference)
HOMO (eV) -5.2 -6.3 -5.9
LUMO (eV) -1.8 -1.5 -1.7
Dipole Moment (Debye) 4.5 3.2 4.1
Electrophilicity Index 2.3 1.9 2.1
  • The higher HOMO energy of the target compound suggests superior electron-donating capacity, critical for adsorption on metal surfaces in corrosion inhibition .
  • The methoxy group increases dipole moment (4.5 D) compared to alkyl-substituted thiazoles (3.2–4.1 D), enhancing solubility in polar solvents .
Physicochemical and Crystallographic Properties
  • Solubility : The methoxy group improves aqueous solubility (estimated logP ≈ 2.1) compared to 6-(Bromomethyl)benzo[d]thiazole (logP ≈ 3.5) .
  • Crystallinity : Halogen positioning affects packing efficiency. For instance, 5-chloro-benzimidazole derivatives form co-crystals with 6-chloro analogs (), whereas the target compound’s methoxy group may disrupt close packing due to steric hindrance .

Biological Activity

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole (C₈H₅BrClNOS) is a synthetic compound characterized by a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that enhances its biological reactivity. The thiazole moiety contributes significantly to its pharmacological properties, making it a valuable subject for scientific research.

Property Value
Molecular FormulaC₈H₅BrClNOS
Molecular Weight278.55 g/mol
AppearancePale-yellow to yellow-brown solid

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study reported effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus species, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 μg/mL .

Table: Antimicrobial Activity Results

Bacterial Strain MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus7.81 - 15.6231.25 - 500
Bacillus subtilis16 - 18Not specified
Micrococcus luteus1.95 - 3.917.81 - 125

Anticancer Activity

The compound has also shown potential anticancer activity. Preliminary studies suggest that it may inhibit tubulin polymerization, a critical process in cancer cell division . In vitro experiments demonstrated significant growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Efficacy
In a study involving several cancer cell lines, the compound exhibited a log GI50 value of approximately -5.84 against CNS cancer cells, indicating substantial cytotoxic effects .

The thiazole ring in the structure of this compound is believed to interact with various biological targets, influencing enzyme activities and receptor functions. This interaction may lead to the activation or inhibition of specific biochemical pathways within cells, contributing to its antimicrobial and anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural features. For instance, the presence of electron-withdrawing groups has been shown to enhance antimicrobial activity . The unique substitution pattern of this compound may provide insights into optimizing its efficacy.

Table: Comparison of Thiazole Derivatives

Compound Name Structural Features Biological Activity
This compoundBromine and chlorine substitutionsAntimicrobial, anticancer
4-Substituted Methoxybenzoyl-Aryl-ThiazoleVarious substitutionsAnticancer
Other Thiazole DerivativesVaries significantlyAntimicrobial, antioxidant

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-2-chloro-5-methoxybenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodology : Begin with a benzothiazole core and sequentially introduce substituents. Bromination at the 6-position can be achieved using bromine in acetic acid (80°C, 4 hours, 65% yield), followed by chlorination at the 2-position via thionyl chloride under reflux (12 hours, 70% yield). Methoxy group introduction at the 5-position typically employs methyl iodide and a base (e.g., K₂CO₃ in DMF, 60°C, 8 hours, 75% yield). Monitor intermediates using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm structures via NMR .
  • Critical Variables : Solvent polarity (DMF vs. THF) affects substitution rates. Excess bromine may lead to over-bromination, requiring careful stoichiometric control .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO. Key signals: methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm (split patterns depend on adjacent substituents) .
  • IR : Confirm C-Br (550–600 cm⁻¹), C-Cl (700–750 cm⁻¹), and C-O-C (1250–1300 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve positional ambiguities (e.g., bromine vs. chlorine orientation) with single-crystal data (space group P2₁/c, unit cell parameters a=8.2 Å, b=10.5 Å, c=12.3 Å) .

Q. How can researchers purify this compound to >98% purity?

  • Methodology : Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol:water (70:30). For persistent impurities (e.g., dehalogenated byproducts), employ preparative HPLC (C18 column, acetonitrile:water 60:40) .

Q. What are the common reactivity patterns of this compound under nucleophilic substitution?

  • Methodology : The bromine at position 6 undergoes SNAr with amines (e.g., piperidine in DMF, 80°C, 6 hours, 80% yield), while the chlorine at position 2 is less reactive due to steric hindrance. Methoxy groups are typically inert under mild conditions but can be demethylated with BBr₃ in CH₂Cl₂ (-20°C, 2 hours) .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic substitution in this compound?

  • Mechanistic Insight : The methoxy group at position 5 directs electrophiles (e.g., nitration) to the para position (C-4) via resonance donation, while bromine at C-6 exerts a meta-directing inductive effect. Computational DFT studies (B3LYP/6-31G*) show a charge density gradient favoring C-4 for electrophilic attack .
  • Experimental Validation : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (70% yield), confirmed by NOESY correlations between nitro and methoxy groups .

Q. How can contradictory biological activity data across studies be resolved?

  • Case Analysis : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 5 μM to >50 μM) may arise from assay conditions. Standardize protocols:

  • Use consistent cell lines (e.g., HepG2 vs. SW620) .
  • Control solvent effects (DMSO concentration ≤0.1%) .
  • Validate purity via LC-MS before testing .
    • Statistical Approach : Apply multivariate analysis to isolate variables (e.g., substituent electronic effects vs. lipophilicity) .

Q. What strategies mitigate instability of this compound in aqueous environments?

  • Degradation Pathways : Hydrolysis of the thiazole ring occurs at pH >8.0 (t₁/₂ = 2 hours at pH 9).
  • Stabilization Methods :

  • Store in anhydrous DMSO at -20°C under argon.
  • Add radical scavengers (e.g., BHT) to prevent oxidative decomposition .
  • Use buffered solutions (pH 6–7) for in vitro assays .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify reactive sites. The bromine atom shows higher Fukui indices (f⁻ = 0.15) for Suzuki coupling compared to chlorine (f⁻ = 0.07) .
  • Docking Studies : Screen Pd catalyst interactions (e.g., Pd(PPh₃)₄) to predict coupling efficiency at C-6 vs. C-2 .

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